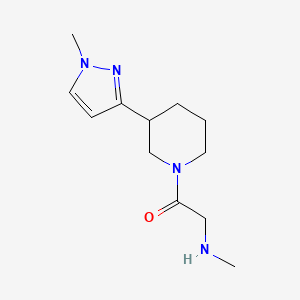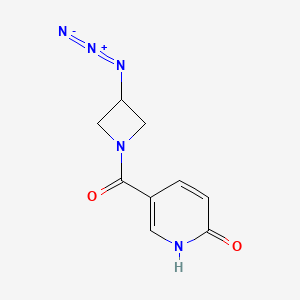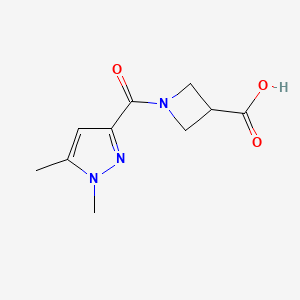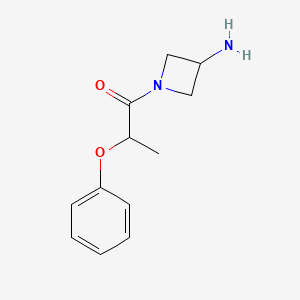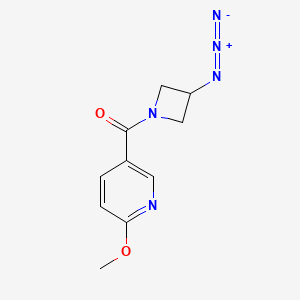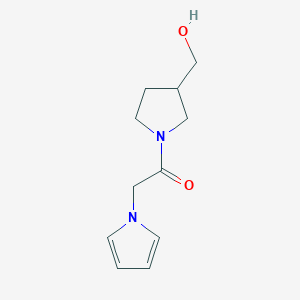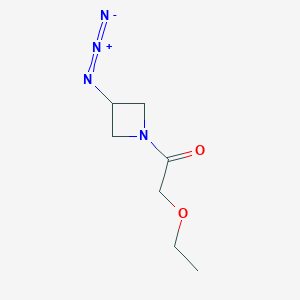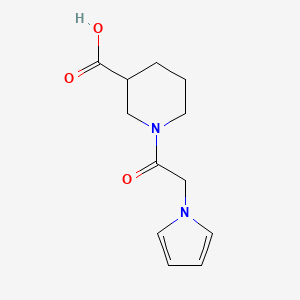
1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Overview
Description
“1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of an azido group (-N3) and a carbonyl group (C=O) also adds to the complexity of this compound.
Scientific Research Applications
Novel Compound Synthesis
Transformation and Synthesis of Heterocyclic Compounds
Recent research has focused on novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, leading to the synthesis of new heterocyclic compounds. For example, transformations involving Gewald thiophenes have been explored for thienopyrimidine synthesis, demonstrating the utility of azidothiophenes in anionic domino reactions to yield novel heterocycles, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (Pokhodylo et al., 2010).
Antimicrobial and Antitumor Activities
Evaluation of Biological Activities
Thiophene derivatives have been evaluated for their antimicrobial and antitumor activities. For instance, the synthesis of thiophene-2-carbonyl isothiocyanate derivatives has shown potential in generating compounds with significant antitumor and antimicrobial activities, highlighting the importance of thiophene derivatives in medicinal chemistry (Nassar et al., 2018).
Chemical Characterization and Applications
Structural Elucidation and Potential Uses
The structural elucidation of thiophene derivatives and their potential as antimicrobial agents have been documented. For example, the synthesis and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have contributed to the understanding of thiophene's utility in creating compounds with potential biological applications (Gomha et al., 2018).
properties
IUPAC Name |
1-[5-(3-azidoazetidine-1-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6(15)8-2-3-9(17-8)10(16)14-4-7(5-14)12-13-11/h2-3,7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBLCXROCQCWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-Azidoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
